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Compound of Interest

4-Chloro-5-
Compound Name: S
(trifluoromethyl)pyrimidine

Cat. No.: B11764531

Get Quote

CAS Number: 958452-21-6
Executive Summary & Significance

4-Chloro-5-(trifluoromethyl)pyrimidine (CAS 958452-21-6) is a high-value heterocyclic
intermediate critical to modern medicinal chemistry and agrochemical discovery. It serves as a

privileged scaffold for introducing the 5-trifluoromethylpyrimidine moiety—a structural motif that
significantly enhances metabolic stability, lipophilicity, and binding affinity in bioactive
molecules.

The presence of the trifluoromethyl (

) group at the C5 position exerts a profound electronic effect, activating the C4-chlorine towards
nucleophilic aromatic substitution (

) while simultaneously modulating the pKa of the pyrimidine nitrogen atoms. This guide details
the synthesis, reactivity profile, and application of this compound in the development of kinase
inhibitors (e.g., EGFR, FLT3) and antiviral agents.

Chemical Profile & Physical Properties[1][2][3][4][5]
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The introduction of the electron-withdrawing

group makes the pyrimidine ring highly electron-deficient compared to its non-fluorinated
analogues.

Property Data | Description
IUPAC Name 4-Chloro-5-(trifluoromethyl)pyrimidine
CAS Number 958452-21-6

Molecular Formula

Molecular Weight 182.53 g/mol

) Low-melting solid or colorless to yellow liquid
Physical State

(Ambient)
Boiling Point ~190 °C (Predicted at 760 mmHg)
B Soluble in DCM, THF, EtOAc, Acetonitrile;
Solubility )
Hydrolyzes in water.[1][2]
Inert atmosphere (
Storage

or Ar), 2-8 °C. Moisture sensitive.

Synthesis & Manufacturing Protocol

The synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine is typically achieved via a two-step
sequence: cyclization to form the pyrimidinone core followed by deformylative chlorination.

Step 1: Construction of the Pyrimidine Core

Reaction: Condensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine acetate.

o Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Formamidine acetate (1.2 eq),
Sodium ethoxide (NaOEt) (2.5 eq).

e Solvent: Ethanol (Anhydrous).

e Conditions: Reflux for 6-12 hours.
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e Mechanism: The amidine nitrogen attacks the ketone carbonyl of the

-keto ester, followed by cyclization at the ester carbonyl. The base drives the tautomerization
to the stable 4(3H)-pyrimidinone form.

Step 2: Chlorination (Dehydroxychlorination)

Reaction: Conversion of 5-(trifluoromethyl)pyrimidin-4(3H)-one to the 4-chloro derivative.

Reagents: Phosphorus oxychloride (

) (Excess, solvent/reagent), N,N-Diethylaniline or DMF (Catalytic).
e Conditions: Reflux (100-110 °C) for 3-5 hours.

o Workup: Quench carefully into ice water (exothermic hydrolysis of

) and extract with Dichloromethane (DCM).

o Critical Control Point: The

group deactivates the ring, making the carbonyl oxygen less nucleophilic towards
phosphorus. A catalyst (DMF) is often required to form the Vilsmeier-Haack-like intermediate,
facilitating the chloride displacement.

Ethyl 4,4,4-trifluoro- NaOEt, EtOH
Reflux, Cyclization

SO IEITET \ Intermediate: POCI3, DMF (cat.) Product:
: Reflux, -HCI 4-Chloro-5-(trifluoromethyl)
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Formamidine / el (3H) (CAS 958452-21-6)

Acetate
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Figure 1: Synthetic pathway from acyclic precursors to the chloropyrimidine scaffold.

Reactivity & Mechanism: The Engine

The core utility of CAS 958452-21-6 lies in its high reactivity toward Nucleophilic Aromatic
Substitution (
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).
Mechanistic Insight

The C4 position is exceptionally electrophilic due to the cooperative electron-withdrawing
effects of:

e The Pyrimidine Nitrogens: N1 and N3 exert an inductive (

) and mesomeric (

) pull.

e The C5-Trifluoromethyl Group: The

group at the ortho position (relative to C4) strongly stabilizes the anionic Meisenheimer
complex intermediate via induction.

Regioselectivity

Unlike 2,4-dichloropyrimidines where competition exists between C2 and C4, 4-chloro-5-
(trifluoromethyl)pyrimidine has only one leaving group. However, the rate of substitution is
significantly faster than non-fluorinated analogues.

Protocol: General

Displacement with Amines

¢ Dissolve 4-Chloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a polar aprotic solvent (THF,
Acetonitrile, or DMF).

¢ Add Base: Diisopropylethylamine (DIPEA) or

(1.5-2.0 eq) to scavenge HCI.

o Add Nucleophile: Primary or secondary amine (1.0-1.1 eq).
e Temperature:

°C. (Heat is rarely needed due to high activation).
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e Observation: Reaction is often complete within 1-2 hours.
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Figure 2:

mechanism illustrating the stabilization of the intermediate by the C5-trifluoromethyl group.

Applications in Drug Discovery

The 5-trifluoromethylpyrimidine motif is a bioisostere for 5-chloropyrimidine or quinazoline
cores, widely used to optimize potency and ADME properties.

Case Study: EGFR Inhibitors

Researchers utilize CAS 958452-21-6 to synthesize "reversed" pyrimidine scaffolds for
Epidermal Growth Factor Receptor (EGFR) inhibition.

» Role: The pyrimidine ring mimics the adenine base of ATP, binding to the kinase hinge
region.

o Effect of CF3: The hydrophobic

group fits into the hydrophobic pocket of the enzyme (gatekeeper region), improving
selectivity over wild-type kinases and increasing residence time.

Case Study: Antiviral Agents

Derivatives synthesized from this core have shown efficacy against Tobacco Mosaic Virus
(TMV) and potential application in human viral therapies.[3] The electron-poor ring enhances

-stacking interactions with viral proteins.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b11764531/docs?utm_src=pdf-body-img#technical-guide-4-chloro-5-trifluoromethyl-pyrimidine
https://arabjchem.org/synthesis-bioactivity-and-preliminary-mechanism-of-action-of-novel-trifluoromethyl-pyrimidine-derivatives/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11764531?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Handling & Safety (MSDS Highlights)

o Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[2][4]

» Hydrolysis Risk: Reacts with atmospheric moisture to release HCI and revert to the inactive
pyrimidinone.

o PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.
o Neutralization: Quench spills with aqueous sodium bicarbonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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